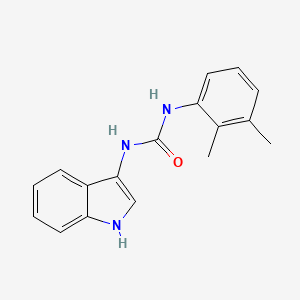

1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea

説明

1-(2,3-Dimethylphenyl)-3-(1H-indol-3-yl)urea is a synthetic urea derivative featuring a 2,3-dimethylphenyl group attached to one nitrogen of the urea moiety and an indol-3-yl group on the other. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding interactions. Indole-based compounds, such as this derivative, are particularly notable for their roles in modulating biological pathways, including anticancer and enzyme-inhibitory activities .

特性

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-11-6-5-9-14(12(11)2)19-17(21)20-16-10-18-15-8-4-3-7-13(15)16/h3-10,18H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMJJQLZEXHOQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 2,3-dimethylaniline with isocyanates or carbamates. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the formation of the urea linkage. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

化学反応の分析

1-(2,3-Dimethylphenyl)-3-(1H-indol-3-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the urea group to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

1-(2,3-Dimethylphenyl)-3-(1H-indol-3-yl)urea has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the urea group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares key structural and synthetic features of 1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea with analogous urea derivatives from the evidence:

*Calculated based on analogous structures.

Structural and Electronic Effects

- Ortho-methyl groups may also distort the urea’s planarity, affecting hydrogen-bonding efficiency.

- Electron-Withdrawing Groups: Compounds like 6n (4-cyano group ) and dichlorophenyl derivatives exhibit increased electron-withdrawing effects, which may enhance urea’s hydrogen-bond acceptor strength.

- Linker Flexibility : Ethyl-linked indoles (e.g., ) introduce conformational flexibility, possibly improving accommodation in hydrophobic binding pockets compared to rigid, direct urea-linked indoles.

Hypothetical Bioactivity Implications

While direct bioactivity data for the target compound is absent, inferences can be drawn from analogs:

- Anticancer Potential: Indole-urea hybrids in are associated with anticancer activity, likely via kinase or tubulin inhibition. The 2,3-dimethylphenyl group may improve metabolic stability over chlorinated analogs .

- Solubility: Methyl groups (target compound) may reduce solubility compared to cyano- or chloro-substituted derivatives , necessitating formulation optimization.

生物活性

1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of 1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 2,3-dimethylaniline with isocyanates or carbamates. Common reaction conditions include the use of solvents such as dichloromethane or toluene, often catalyzed by triethylamine to facilitate the formation of the urea linkage.

Antimicrobial Properties

Research indicates that 1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea exhibits notable antimicrobial activity . Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines. The proposed mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression, particularly through the inhibition of cyclin-dependent kinases (CDKs) and activation of caspases.

The biological activity of 1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea is attributed to its interaction with specific molecular targets. The indole moiety is known to bind to various biological receptors, while the urea group can form hydrogen bonds with target proteins. This interaction can modulate enzyme activity and receptor functions, leading to observed biological effects.

Comparative Analysis

To understand the unique properties of 1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Unique Biological Properties |

|---|---|---|

| 1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea | Different methyl substitution on phenyl ring | Enhanced anticancer activity |

| 1-(2,3-dimethylphenyl)-3-(1H-indol-2-yl)urea | Indole attachment at position 2 | Varying receptor affinity |

| 1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)thiourea | Thiourea instead of urea group | Altered toxicity profile |

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of 1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Antimicrobial Efficacy Study

Another study assessed the antimicrobial efficacy against drug-resistant strains of Staphylococcus aureus. The compound showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against resistant strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。